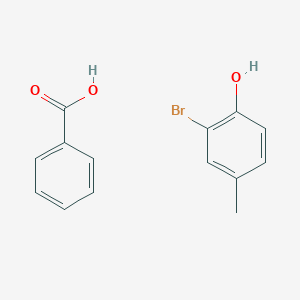
Benzoic acid;2-bromo-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;2-bromo-4-methylphenol is an organic compound that combines the structural features of benzoic acid and 2-bromo-4-methylphenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-methylphenol typically involves the bromination of para-cresol (4-methylphenol) using bromine as the brominating agent. The reaction is carried out in the presence of a solvent such as acetic acid or carbon tetrachloride, and the mixture is maintained at a controlled temperature to ensure complete reaction .
For the synthesis of benzoic acid derivatives, a common method involves the oxidation of toluene using potassium permanganate (KMnO4) under acidic conditions . This reaction converts the methyl group of toluene into a carboxyl group, forming benzoic acid.
Industrial Production Methods
Industrial production of 2-bromo-4-methylphenol can be achieved through continuous bromination processes, where para-cresol and bromine are accurately measured and mixed in a reactor. The reaction mixture is maintained for a specific period to ensure full reaction, followed by separation and purification of the product .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids such as benzoic acid.
Substitution: Formation of various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Benzoic acid;2-bromo-4-methylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid;2-bromo-4-methylphenol involves its interaction with molecular targets through electrophilic aromatic substitution and oxidation reactions. The bromine and methyl groups on the aromatic ring influence the reactivity and orientation of the compound, facilitating its interaction with various biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylbenzoic acid: Similar in structure but with a carboxyl group instead of a hydroxyl group.
2,4-Dibromophenol: Contains two bromine atoms on the aromatic ring.
4-Methylbenzoic acid: Lacks the bromine substituent.
Uniqueness
The combination of these substituents allows for specific interactions in chemical and biological systems that are not observed in similar compounds .
Properties
CAS No. |
65849-33-4 |
|---|---|
Molecular Formula |
C14H13BrO3 |
Molecular Weight |
309.15 g/mol |
IUPAC Name |
benzoic acid;2-bromo-4-methylphenol |
InChI |
InChI=1S/C7H7BrO.C7H6O2/c1-5-2-3-7(9)6(8)4-5;8-7(9)6-4-2-1-3-5-6/h2-4,9H,1H3;1-5H,(H,8,9) |
InChI Key |
YOIMKZJMUCATEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)Br.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


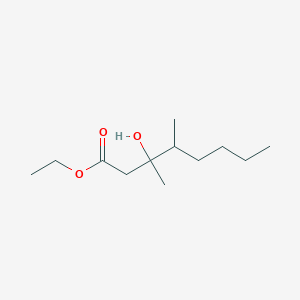
![N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14486782.png)
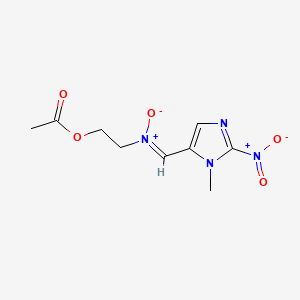
![3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14486791.png)
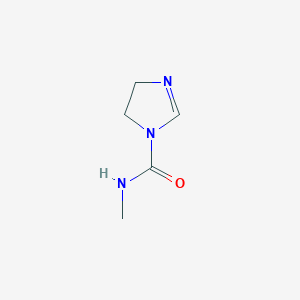
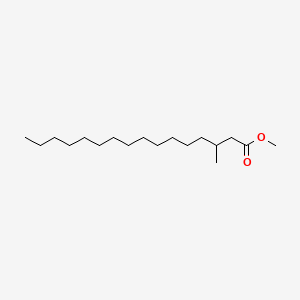
![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
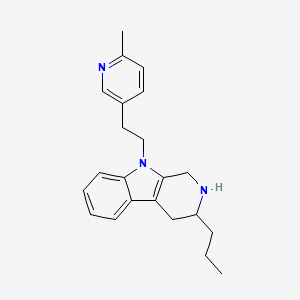
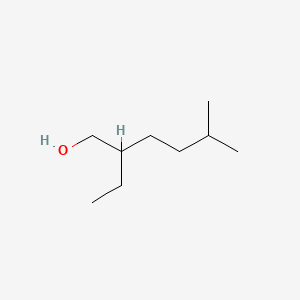
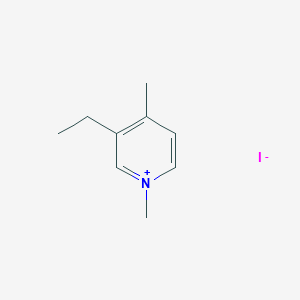
![N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine](/img/structure/B14486832.png)
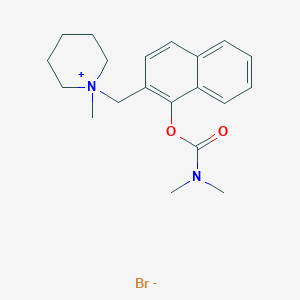

![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
